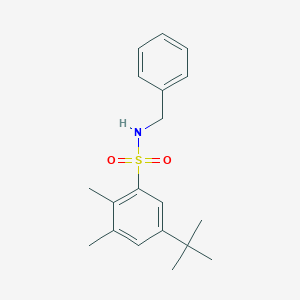![molecular formula C18H14ClNO2S B281207 N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide, also known as BPCB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. BPCB has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide involves the inhibition of carbonic anhydrase activity. This leads to a decrease in the production of bicarbonate ions, which are essential for the buffering of acids in the body. As a result, the pH of the blood and other fluids in the body decreases, leading to acidosis. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, leading to acidosis. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used as a fluorescent probe to detect the presence of sulfonamides in biological samples.
Advantages and Limitations for Lab Experiments
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, it has been shown to have diverse biological activities, making it a potential candidate for the development of new drugs. However, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide also has some limitations for lab experiments. It has been found to be toxic to some cell lines, which may limit its use in certain experiments. Moreover, its mechanism of action is not fully understood, which may limit its application in some fields.
Future Directions
There are several future directions for the research on N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide. One of the potential applications of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide is in the development of new antibiotics. Its antibacterial and antifungal properties make it a promising candidate for the treatment of infectious diseases. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been shown to have potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs. Furthermore, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be used as a fluorescent probe to detect the presence of sulfonamides in biological samples, which may have applications in drug discovery and development. Overall, the research on N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has the potential to lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be synthesized through a multi-step process, starting from biphenyl and 4-chlorobenzenesulfonyl chloride. The reaction involves the formation of an intermediate, which is then treated with ammonia to produce the final product. The purity and yield of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be improved by using different solvents, catalysts, and reaction conditions.
Scientific Research Applications
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used in various scientific studies to investigate its biological activities. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used as a fluorescent probe to detect the presence of sulfonamides in biological samples.
properties
Molecular Formula |
C18H14ClNO2S |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-chloro-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14ClNO2S/c19-16-8-12-18(13-9-16)23(21,22)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H |
InChI Key |
QTAIFNCQQGESCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)
![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)


![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)
